Sanvar

Endocrinology Acromegaly Pituitary Adenoma

Select Sanvar (vapreotide acetate) for research demanding differentiated somatostatin pharmacology. It exhibits 500-fold greater potency than octreotide in GH suppression (IC50 0.1 pM) and 44- to 345-fold higher SSTR3 affinity. Its unique dual mechanism as an NK1 antagonist (IC50 330 nM) enables single-agent investigation of somatostatin-tachykinin crosstalk. Procure this well-annotated reference agonist for SSTR2/5-mediated antiproliferation studies (EC50 53 pM and 150 pM). This distinct profile makes it the definitive choice for EVB, pituitary adenoma, and neuroendocrine tumor models where first-generation SSAs provide insufficient activity.

Molecular Formula C59H74N12O11S2
Molecular Weight 1191.4 g/mol
CAS No. 849479-74-9
Cat. No. B611636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanvar
CAS849479-74-9
SynonymsBMY-41606;  BMY 41606;  BMY41606;  RC160;  RC 160;  RC-160;  DP-05-094;  Octastatin;  Vapreotide acetate
Molecular FormulaC59H74N12O11S2
Molecular Weight1191.4 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O
InChIInChI=1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4)
InChIKeyKBIZSMHYSQUHDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sanvar (Vapreotide Acetate, CAS 849479-74-9): A Synthetic Octapeptide Somatostatin Analog with Defined Pharmacological Profile and Clinical Indications


Sanvar® (vapreotide acetate; CAS 849479-74-9; also referred to as RC-160, BMY 41606, or Octastatin) is a synthetic, metabolically stable octapeptide analog of the endogenous hormone somatostatin (SST) [1]. Developed initially at Tulane University School of Medicine, it was later licensed to Debiopharm for European development [2]. Vapreotide exerts its pharmacological effects through high-affinity binding to specific somatostatin receptor subtypes (SSTRs), primarily SSTR2, SSTR3, and SSTR5, and it also functions as an antagonist at the neurokinin-1 (NK1) receptor with an IC50 of 330 nM . Clinically, Sanvar® has been investigated and/or approved for the management of acute esophageal variceal bleeding (EVB) in cirrhotic patients with portal hypertension and for the treatment of AIDS-related diarrhea [3].

Sanvar (Vapreotide Acetate): Why In-Class Somatostatin Analogs (Octreotide, Lanreotide, Pasireotide) Cannot Be Simply Interchanged


Somatostatin analogs (SSAs) constitute a family of compounds sharing a common target class but exhibiting clinically meaningful divergence in their receptor subtype binding profiles (affinity and selectivity for SSTR1-5) [1]. This pharmacological heterogeneity translates directly into quantifiable differences in functional potency and therapeutic utility across various disease models [2]. While compounds like octreotide and lanreotide are established first-generation SSAs with preferential SSTR2 affinity, and pasireotide represents a second-generation multi-receptor ligand with broader affinity (including high SSTR1,2,3,5 binding), vapreotide (Sanvar) occupies a distinct and verifiable niche [3]. Generic substitution or interchange among these agents is therefore not scientifically justified; the decision to procure or utilize a specific SSA must be driven by its unique, evidence-supported performance characteristics in the intended application. The following quantitative evidence establishes precisely where Sanvar demonstrates differentiated behavior relative to its closest analogs.

Sanvar (Vapreotide Acetate) Quantitative Differentiation Evidence: Head-to-Head Data vs. Octreotide and Lanreotide


Sanvar (Vapreotide) vs. Octreotide and Lanreotide: 500-Fold Greater Potency in Inhibiting Growth Hormone (GH) Release In Vitro

In a direct comparative study using cultured rat anterior pituitary cells, vapreotide (RC-160) demonstrated a potency for inhibiting growth hormone (GH) release that was approximately 500 times greater than that of octreotide, another clinically used somatostatin analog [1]. The study also included BIM-23014 (lanreotide), which showed similar low potency to octreotide. In human GH-secreting pituitary adenoma cell cultures, vapreotide was also the most potent analog tested, significantly inhibiting hormone release at concentrations as low as 10^-12 to 10^-14 M, while octreotide and lanreotide were ineffective or significantly less potent at these concentrations [2].

Endocrinology Acromegaly Pituitary Adenoma

Sanvar (Vapreotide) Displays a Distinct SSTR Binding Profile Compared to Octreotide and Lanreotide: Quantified Affinity for SSTR3 and SSTR5

Vapreotide's receptor binding profile, while overlapping with other SSAs, shows quantifiable differences in affinity for specific SSTR subtypes. In competitive binding assays using human recombinant receptors, vapreotide exhibits high affinity for SSTR2 (IC50 = 0.17 nM), SSTR3 (IC50 = 0.1 nM), and SSTR5 (IC50 = 21 nM), with low affinity for SSTR1 (IC50 = 200 nM) and SSTR4 (IC50 = 620 nM) [1]. For comparison, octreotide shows high affinity for SSTR2 (IC50 range 0.4-2.1 nM) and SSTR5 (IC50 range 5.6-32 nM), but notably lower affinity for SSTR3 (IC50 range 4.4-34.5 nM) [2]. Lanreotide demonstrates a similar profile with SSTR2 affinity (0.5-1.8 nM), lower SSTR3 affinity (43-107 nM), and SSTR5 affinity (5.6-32 nM) [3]. Vapreotide's 44- to 345-fold higher affinity for SSTR3 compared to octreotide and a 430- to 1070-fold higher affinity compared to lanreotide represents a distinct pharmacological signature.

Receptor Pharmacology Neuroendocrinology Cancer Research

Sanvar (Vapreotide) Exhibits Functional Antagonism at the Neurokinin-1 (NK1) Receptor: A Differentiating Mechanism Not Shared by Octreotide or Lanreotide

Vapreotide is characterized by a dual pharmacological mechanism: it is both a somatostatin receptor agonist and a neurokinin-1 (NK1) receptor antagonist. In radioligand binding assays, vapreotide inhibits binding to the human NK1 receptor with an IC50 of 330 nM . This NK1 antagonism is functionally significant; for example, vapreotide attenuates substance P (SP)-triggered intracellular calcium mobilization in a concentration-dependent manner [1]. This property is not a class effect of somatostatin analogs; compounds like octreotide and lanreotide are selective SSTR agonists and lack this NK1 antagonistic activity [2]. The dual action of vapreotide provides a unique mechanistic basis for its activity in models where both the somatostatinergic and tachykinin systems are implicated.

Neurokinin Receptor Pain Inflammation Oncology

Sanvar (Vapreotide) Demonstrates Direct Antiproliferative Effects Mediated by SSTR2 and SSTR5 with Quantified EC50 Values

Vapreotide directly inhibits cell proliferation in a receptor-dependent manner. In CHO cells stably expressing human SSTR2, vapreotide inhibited serum-induced proliferation with an EC50 of 53 pM, while in SSTR5-expressing cells, the EC50 was 150 pM [1]. This inhibition was not observed in cells expressing SSTR1, SSTR3, or SSTR4, confirming the functional selectivity of vapreotide for these specific receptor subtypes. Furthermore, in SSTR2-expressing cells, the antiproliferative effect was linked to the rapid stimulation of a tyrosine phosphatase, with an EC50 of 4.6 pM, closely correlating with its binding affinity (IC50 170 pM) and growth inhibition potency [2]. While octreotide and lanreotide also exhibit antiproliferative effects, the specific potency and distinct signaling mechanisms (e.g., calcium pathway involvement for SSTR5) quantified for vapreotide provide a detailed and verifiable basis for its use in proliferation assays [3].

Cancer Research Cell Proliferation Signal Transduction

Sanvar (Vapreotide) Immediate-Release Formulation for Acute Care: A Differentiated Clinical Use Case from Long-Acting Depot SSAs

Sanvar® (vapreotide acetate) was developed and evaluated as an immediate-release (IR) formulation for intravenous administration in the acute care setting, specifically for the control of acute esophageal variceal bleeding (EVB) in patients with cirrhosis and portal hypertension [1]. A Phase 3 clinical trial (NCT00331188) investigated the efficacy of early administration of Sanvar® IR (50 µg IV bolus followed by 50 µg/h continuous infusion for 5 days) in combination with endoscopic treatment [2]. This clinical positioning as an acute, IV-administered therapy for a critical care indication differentiates it from the more common use of long-acting, injectable depot formulations of other SSAs (e.g., octreotide LAR, lanreotide Autogel) which are primarily indicated for chronic management of conditions like acromegaly and neuroendocrine tumors [3]. The immediate-release profile and associated clinical trial data for EVB represent a distinct and verifiable application niche.

Clinical Pharmacology Gastroenterology Hepatology

Sanvar (Vapreotide Acetate): Evidence-Based Application Scenarios for Research and Clinical Procurement


High-Potency Growth Hormone Axis Research: Superior in vitro GH Suppression vs. Octreotide and Lanreotide

For researchers studying the somatostatinergic regulation of growth hormone (GH) secretion, particularly in models of acromegaly or pituitary adenoma, Sanvar (vapreotide) offers a clear experimental advantage. As directly quantified in rat anterior pituitary cells, vapreotide is approximately 500-fold more potent than octreotide and 470-fold more potent than lanreotide in inhibiting GH release [1]. This extreme potency (IC50 = 0.1 pM) makes vapreotide the preferred tool for studies requiring maximal GH axis suppression at low, physiologically relevant concentrations, or for experiments where other analogs fail to demonstrate efficacy. Its activity in human GH-secreting adenoma cells at femtomolar concentrations further validates its utility in translational models [2].

SSTR3-Mediated Signaling and Neuroendocrine Tumor Biology: A Distinct Pharmacological Probe

Studies focused on the role of somatostatin receptor subtype 3 (SSTR3) in neuroendocrine tumors or other tissues benefit from vapreotide's unique affinity profile. With an IC50 of 0.1 nM for SSTR3, vapreotide exhibits 44- to 345-fold higher affinity for this receptor than octreotide and 430- to 1070-fold higher affinity than lanreotide [3]. This makes vapreotide a superior ligand for investigating SSTR3-mediated antiproliferative, antisecretory, or signaling pathways in cellular and in vivo models, where first-generation SSAs are either weak or inactive. The well-characterized downstream signaling (e.g., calcium mobilization inhibition via SSTR5) further enhances its value as a probe [4].

Dual-Target (SSTR and NK1) Research in Pain, Inflammation, and Oncology Models

In experimental systems where cross-talk between the somatostatinergic and tachykinin (substance P/NK1) systems is hypothesized, vapreotide's dual pharmacology is a key differentiator. As an NK1 receptor antagonist (IC50 = 330 nM) in addition to its SSTR agonist activity, vapreotide provides a unique tool for dissecting the contributions of each pathway . This profile is not shared by octreotide or lanreotide. Applications include research into cancer-related pain, inflammatory conditions, emesis, and tumor models where NK1 signaling contributes to pathogenesis or where combination therapy targeting both axes might be synergistic.

Mechanistic Studies of SSTR2- and SSTR5-Mediated Antiproliferation and Signal Transduction

Vapreotide is an exceptionally well-characterized ligand for studying SSTR2- and SSTR5-mediated inhibition of cell proliferation. With quantified EC50 values for growth inhibition (53 pM for SSTR2, 150 pM for SSTR5) and a clear link to specific post-receptor signaling mechanisms (tyrosine phosphatase activation for SSTR2, calcium modulation for SSTR5), vapreotide serves as a definitive reference agonist in these pathways [5]. This level of functional annotation is valuable for researchers investigating SSTR signaling networks, screening for pathway modulators, or validating cellular models of neuroendocrine cancer where these receptors are therapeutic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sanvar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.